2-Chlorobenzamide
Overview
Description
2-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzamide, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It appears as a white to almost white crystalline powder and is soluble in solvents such as benzene and toluene .
Mechanism of Action
Target of Action
It’s known that benzamide derivatives, which include 2-chlorobenzamide, are recognized for their versatile medicinal properties .
Mode of Action
Benzamide derivatives are known for their antipsychotic, antihypertensive, antibacterial, and antimicrobial properties . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s known that benzamide derivatives can influence a variety of biochemical processes
Pharmacokinetics
It’s known that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound has certain properties that allow it to be detected and potentially metabolized in the body.
Result of Action
It’s known that this compound is the major degradation product of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (ccu), a new insect growth regulator
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been reported that CCU, from which this compound is a major degradation product, has no measurable toxicity to non-target organisms and is essentially harmless to humans . This suggests that the environmental impact of this compound is likely minimal.
Biochemical Analysis
Biochemical Properties
2-Chlorobenzamide is known to interact with various enzymes and proteins in biochemical reactions . It is used to synthesize chlortetracycline and o-chlorobenzoyl isocyanate, which are intermediates in chlortetracycline synthesis . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
It is known that benzamides, the class of compounds to which this compound belongs, can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to undergo reactions such as hydrodehalogenation to yield benzamide . It also undergoes reduction with sodium borohydride in diglyme at 162°C to yield 2-chlorobenzonitrile . These reactions suggest that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound is the major degradation product of CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea), a new insect growth regulator
Metabolic Pathways
It is known that benzamides, the class of compounds to which this compound belongs, can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzamide can be synthesized through several methods. One common method involves the reaction of o-chlorobenzoyl chloride with ammonia. The reaction proceeds as follows:
C6H4ClCOCl+NH3→C6H4ClCONH2+HCl
In this reaction, o-chlorobenzoyl chloride is reacted with ammonia to yield this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Sodium borohydride (NaBH4): Used for reduction reactions.
Palladium (Pd): Used as a catalyst in hydrodehalogenation reactions.
Potassium fluoride (KF): Used in conjunction with palladium for hydrodehalogenation.
Polymethylhydrosiloxane (PMHS): Used as a reducing agent in hydrodehalogenation.
Major Products Formed
2-Chlorobenzonitrile: Formed through the reduction of this compound.
Benzamide: Formed through hydrodehalogenation of this compound.
Scientific Research Applications
2-Chlorobenzamide has several scientific research applications:
Comparison with Similar Compounds
2-Chlorobenzamide can be compared with other similar compounds, such as:
Benzamide: The parent compound without the chlorine substitution.
2-Bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
2-Fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in certain reactions compared to its non-halogenated counterpart, benzamide. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDLYUEXLWQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052278 | |
Record name | 2-Chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-66-5 | |
Record name | 2-Chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE1M5I9I32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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